molecular formula C19H23NO2 B224086 4-butoxy-N-(2-phenylethyl)benzamide

4-butoxy-N-(2-phenylethyl)benzamide

Cat. No. B224086
M. Wt: 297.4 g/mol
InChI Key: DYFRRPPCZRRKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(2-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder with the molecular formula C19H23NO2. This compound has gained attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-butoxy-N-(2-phenylethyl)benzamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, 4-butoxy-N-(2-phenylethyl)benzamide has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-butoxy-N-(2-phenylethyl)benzamide exhibits anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that play a key role in the inflammatory response. Furthermore, 4-butoxy-N-(2-phenylethyl)benzamide has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-butoxy-N-(2-phenylethyl)benzamide is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, and has potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Additionally, this compound is relatively easy to synthesize and purify. However, one of the limitations of 4-butoxy-N-(2-phenylethyl)benzamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 4-butoxy-N-(2-phenylethyl)benzamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-butoxy-N-(2-phenylethyl)benzamide involves the reaction of 4-butoxybenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is then refluxed in a suitable solvent such as dichloromethane. The resulting product is purified by recrystallization to obtain the final product.

Scientific Research Applications

4-butoxy-N-(2-phenylethyl)benzamide has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. Studies have also shown that this compound has potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-butoxy-N-(2-phenylethyl)benzamide has been studied for its potential anticancer activity.

properties

Product Name

4-butoxy-N-(2-phenylethyl)benzamide

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-butoxy-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C19H23NO2/c1-2-3-15-22-18-11-9-17(10-12-18)19(21)20-14-13-16-7-5-4-6-8-16/h4-12H,2-3,13-15H2,1H3,(H,20,21)

InChI Key

DYFRRPPCZRRKQD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

solubility

0.6 [ug/mL]

Origin of Product

United States

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